molecular formula C11H14ClFN2O B1389879 3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride CAS No. 1185293-49-5

3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride

Cat. No.: B1389879
CAS No.: 1185293-49-5
M. Wt: 244.69 g/mol
InChI Key: NDLJCBIRQSVWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with piperazine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with various biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride can be compared with other similar compounds such as:

    3-Fluoro-2-(1-piperazino)-benzaldehyde: The non-hydrochloride form of the compound.

    2-(1-Piperazino)-benzaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-Fluoro-benzaldehyde: Lacks the piperazine moiety, which significantly alters its chemical properties and applications.

The presence of both the fluorine atom and the piperazine moiety in this compound makes it unique and valuable for specific research applications .

Properties

IUPAC Name

3-fluoro-2-piperazin-1-ylbenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-15)11(10)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLJCBIRQSVWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2F)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-49-5
Record name Benzaldehyde, 3-fluoro-2-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.